molecular formula C12H12F2O3 B8284639 1,3-Butanedione, 1-(3-ethoxyphenyl)-4,4-difluoro-

1,3-Butanedione, 1-(3-ethoxyphenyl)-4,4-difluoro-

Cat. No. B8284639
M. Wt: 242.22 g/mol
InChI Key: ASSXJSOHDWKXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

Prepared from commercially available ethyl difluoroacetate (16.0 g, 129 mmol) and 3-ethoxyacetophenone (example C.19 step 1) (14.5 g, 88 mmol) as described in example C.1 step 1 to give the title compound (23.90 g, 112%) as a light red oil. MS (ISN) 241.0 [(M−H)−].
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Yield
112%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:8])[C:3](OCC)=[O:4].[CH3:9][CH2:10][O:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:20])=[O:19])[CH:15]=[CH:14][CH:13]=1>>[CH2:10]([O:11][C:12]1[CH:17]=[C:16]([C:18](=[O:19])[CH2:20][C:3](=[O:4])[CH:2]([F:8])[F:1])[CH:15]=[CH:14][CH:13]=1)[CH3:9]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
CCOC1=CC=CC(=C1)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1)C(CC(C(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: PERCENTYIELD 112%
YIELD: CALCULATEDPERCENTYIELD 112.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.